molecular formula C16H20F3NO2 B3835730 ethyl 1-[2-(trifluoromethyl)benzyl]-2-piperidinecarboxylate

ethyl 1-[2-(trifluoromethyl)benzyl]-2-piperidinecarboxylate

Cat. No. B3835730
M. Wt: 315.33 g/mol
InChI Key: MQODCIHAJKQGSP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “ethyl 1-[2-(trifluoromethyl)benzyl]-2-piperidinecarboxylate” would be complex due to the presence of several functional groups and a cyclic structure (from the piperidine part of the molecule). The trifluoromethyl group is an electron-withdrawing group, which would influence the electronic structure of the molecule . The benzyl group is an aromatic ring, which contributes to the molecule’s stability . The ester group would likely be a site of reactivity in the molecule .


Chemical Reactions Analysis

The compound “this compound” would likely undergo several types of reactions due to the presence of multiple functional groups. For instance, the ester group could undergo hydrolysis, aminolysis, or reduction . The trifluoromethyl group could participate in nucleophilic aromatic substitution reactions . The benzyl group could undergo reactions at the benzylic position, such as free radical bromination or nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, the presence of the trifluoromethyl group could increase the compound’s electronegativity and influence its polarity . The aromatic benzyl group could contribute to the compound’s stability and influence its reactivity . The ester group could make the compound susceptible to hydrolysis .

Safety and Hazards

Based on the safety data sheets of similar compounds, it can be inferred that “ethyl 1-[2-(trifluoromethyl)benzyl]-2-piperidinecarboxylate” could potentially cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

ethyl 1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2/c1-2-22-15(21)14-9-5-6-10-20(14)11-12-7-3-4-8-13(12)16(17,18)19/h3-4,7-8,14H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQODCIHAJKQGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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